molecular formula C43H33ClN2O9 B12416323 HIV-1 inhibitor-26

HIV-1 inhibitor-26

Cat. No.: B12416323
M. Wt: 757.2 g/mol
InChI Key: NYBPTUXEDGKBBP-PKGPUZNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HIV-1 inhibitor-26 is a novel compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is crucial for the maturation and replication of the virus, making it a prime target for antiretroviral therapy. The development of this compound aims to address the growing issue of drug-resistant HIV-1 strains, providing a potent option for treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-26 typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of phenols or polyphenols as P2 ligands and sulfonamide analogs as P2’ ligands . The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques. The preparation method described in recent patents highlights the use of intermediate crystalline forms to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-26 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the inhibitor, potentially altering its activity.

    Reduction: Reduction reactions can be used to convert ketones or aldehydes into alcohols, which may enhance the inhibitor’s binding affinity.

    Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups to the inhibitor, improving its efficacy.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and strong nucleophiles like sodium azide are typical reagents.

Major Products: The major products of these reactions are modified versions of this compound with potentially enhanced antiviral activity.

Scientific Research Applications

HIV-1 inhibitor-26 has a wide range of applications in scientific research:

Mechanism of Action

HIV-1 inhibitor-26 exerts its effects by binding to the active site of the HIV-1 protease enzyme. This binding prevents the enzyme from cleaving the viral polyproteins into functional proteins, thereby inhibiting viral maturation and replication . The molecular targets include the active site residues of the protease, and the pathways involved are those related to viral replication and protein processing.

Properties

Molecular Formula

C43H33ClN2O9

Molecular Weight

757.2 g/mol

IUPAC Name

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-[3-[(4-chlorophenyl)methylcarbamoyl]-4-oxoquinolin-1-yl]oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C43H33ClN2O9/c44-31-22-20-27(21-23-31)24-45-39(48)33-25-46(34-19-11-10-18-32(34)36(33)47)40-38(55-43(51)30-16-8-3-9-17-30)37(54-42(50)29-14-6-2-7-15-29)35(53-40)26-52-41(49)28-12-4-1-5-13-28/h1-23,25,35,37-38,40H,24,26H2,(H,45,48)/t35-,37-,38-,40-/m1/s1

InChI Key

NYBPTUXEDGKBBP-PKGPUZNISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)C4=CC=CC=C43)C(=O)NCC5=CC=C(C=C5)Cl)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7

Origin of Product

United States

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